1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene
Description
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is a fluorinated aromatic compound characterized by an ethoxy group, two fluorine atoms, and a biphenyl moiety substituted with a pentyl chain. Its molecular formula is C23H28F2O (molecular weight: 358.47 g/mol) . The compound exhibits liquid crystalline (LC) properties due to its rigid biphenyl core and flexible alkyl chains, making it relevant in display technologies. Its synthesis typically involves coupling reactions, as seen in methods for analogous triazole derivatives .
Properties
CAS No. |
121218-93-7 |
|---|---|
Molecular Formula |
C25H26F2O |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene |
InChI |
InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3 |
InChI Key |
IVQZJTHTNLXDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Grignard Intermediate
The synthesis begins with 4-ethoxy-2,3-difluorobromobenzene , which undergoes a Grignard reaction under nitrogen protection. Magnesium metal and iodine (as an initiator) facilitate the formation of the Grignard reagent in tetrahydrofuran (THF) at 0–60°C. This step is critical for generating the reactive organomagnesium species, which subsequently participates in cross-coupling reactions.
Reaction Conditions :
Boration and Hydrolysis
The Grignard reagent reacts with trimethyl borate at −40 to 10°C to form a boronic acid derivative. Hydrolysis with 10% hydrochloric acid yields 4-ethoxy-2,3-difluorophenylboronic acid , a pivotal intermediate for subsequent Suzuki-Miyaura coupling.
Key Data :
- Boration Efficiency : 90% yield (HPLC purity: 94.7%).
- Isolation : Crystallization from cold water ensures minimal solvent residues.
Oxidative Transformation to Phenolic Intermediates
Hydrogen Peroxide Oxidation
The boronic acid intermediate undergoes oxidation with 30–50% hydrogen peroxide in methanol at 10–40°C. This step converts the boronic acid group to a hydroxyl group, yielding 4-ethoxy-2,3-difluorophenol .
Optimized Parameters :
Desalting and Purification
Crude phenol is purified via sodium sulfite treatment to remove residual oxidants, followed by toluene recrystallization. This step enhances purity to >98%, meeting industrial standards for liquid crystal intermediates.
Suzuki-Miyaura Cross-Coupling for Biphenyl Assembly
Coupling with 4-(4-Pentylphenyl)phenylboronic Acid
The final step involves coupling 4-ethoxy-2,3-difluorophenylboronic acid with 4-(4-pentylphenyl)phenyl bromide under palladium catalysis. This reaction forms the critical biphenyl linkage central to the target compound’s structure.
Catalytic System :
- Catalyst : $$ \text{Pd(PPh}3\text{)}4 $$ (1–2 mol%).
- Base : $$ \text{Na}2\text{CO}3 $$ or $$ \text{K}3\text{PO}4 $$.
- Solvent : Toluene/water biphasic system.
Yield : 75–85% (reported for analogous biphenyl syntheses).
Alternative Pathways: Direct Arylation and Fluorination
Direct C–H Arylation
Recent advances employ transition-metal catalysts (e.g., Pd/Cu) to directly couple 4-ethoxy-2,3-difluorobenzene with 4-(4-pentylphenyl)benzene , bypassing boronic acid intermediates. This method reduces step count but requires stringent temperature control (−40 to −20°C).
Advantages :
Late-Stage Fluorination
Electrophilic fluorination using $$ \text{IF}_5 $$ or $$ \text{Selectfluor} $$ can introduce fluorine atoms post-coupling. However, this approach risks over-fluorination and requires protecting group strategies.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Comparative Analysis of Methods
| Method | Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Grignard/Suzuki | 4 | 75–85% | >98% | High |
| Direct Arylation | 2 | 70–75% | 92–95% | Moderate |
| One-Pot Boronation/Oxide | 3 | 90% | 95.5% | Industrial |
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
Scientific Research Applications
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Substituent Variations in Core Structure
The compound’s structural analogs differ primarily in alkyl chain length, substituent positions, and aromatic ring modifications. Key examples include:
Key Observations :
- Alkyl Chain Length : Longer chains (e.g., pentyl vs. propyl) increase lipophilicity and thermal stability but may reduce solubility .
- Substituent Position : Ethoxy vs. methoxy groups alter electronic properties, affecting LC phase behavior .
- Biphenyl vs. Cyclohexyl : Biphenyl derivatives (e.g., ) exhibit higher rigidity, enhancing mesophase ranges compared to cyclohexyl analogs .
Physical and Chemical Properties
Thermal Stability: The biphenyl structure in the target compound likely improves thermal resilience compared to monoaromatic analogs .
Biological Activity
1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is a complex organic compound with the molecular formula and a molecular weight of approximately 380.47 g/mol. This compound features an ethoxy group and two fluorine substituents on a benzene ring, alongside a phenyl group that is further substituted with a pentyl group. Its structural characteristics suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Research indicates that this compound interacts with various biomolecules, suggesting multiple mechanisms of action. The compound's metabolic pathways typically include dealkylation and hydroxylation, which can significantly influence its pharmacokinetics and biological effects.
Pharmacological Studies
Pharmacological studies have demonstrated that this compound exhibits significant activity against certain biological targets. Notably, it has been investigated for its potential as an inhibitor in various signaling pathways associated with cancer and inflammatory diseases. The presence of fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. These findings suggest its potential as an anticancer agent.
- Inflammatory Models : In animal models of inflammation, this compound has exhibited anti-inflammatory properties, reducing markers such as TNF-alpha and IL-6 levels in serum.
- Neuroprotective Effects : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, suggesting that it may modulate pathways involved in oxidative stress and neuronal survival.
Toxicological Profile
The toxicological profile of this compound is still under investigation. However, initial assessments indicate low acute toxicity levels in laboratory settings. Long-term exposure studies are needed to fully understand its safety profile and potential environmental impacts.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene | Similar ethoxy and difluoro groups | Potential anticancer activity |
| 2,3-Difluorophenol | Contains fluorine substitutions on phenol | Moderate antibacterial properties |
| 1,2-Difluorobenzene | Basic difluorobenzene structure | Limited biological activity |
Q & A
Q. What are the established synthetic routes for preparing 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene?
Methodological Answer: The synthesis involves multi-step protocols, often starting with Suzuki-Miyaura cross-coupling to assemble biphenyl intermediates. For example:
Core Structure Assembly : A 4-(4-pentylphenyl)phenylboronic acid is coupled with a halogenated benzene precursor (e.g., 1-ethoxy-2,3-difluoro-4-bromobenzene) using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions .
Functionalization : Ethoxy and fluorine groups are introduced via nucleophilic aromatic substitution (NAS) or directed ortho-metalation strategies. Fluorination may employ agents like Selectfluor™ .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization are standard for isolating high-purity products .
Key Challenges : Competing side reactions (e.g., over-fluorination) require precise temperature control (−78°C to room temperature) and stoichiometric monitoring .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and fluorine atoms (¹⁹F shifts at δ −110 to −120 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ for C₂₉H₂₉F₂O: calc. 437.21) .
- X-ray Crystallography : Used to resolve crystal packing and confirm stereoelectronic effects in solid-state applications .
Data Interpretation : Coupling constants in NMR (e.g., J₃,4 for adjacent fluorines) and isotopic patterns in MS help distinguish regioisomers .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the 4-(4-pentylphenyl)phenyl moiety?
Methodological Answer:
- Catalyst Screening : Palladium catalysts (e.g., PdCl₂(dppf)) with electron-rich ligands enhance coupling efficiency. Evidence shows yields improve from 60% to >85% when using 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) .
- Solvent Effects : Mixed solvents (toluene/ethanol 4:1) balance solubility and reaction kinetics, minimizing byproducts .
- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours while maintaining >90% yield in pilot studies .
Contradictions : Elevated temperatures (>100°C) may degrade the ethoxy group, necessitating microwave protocols with precise thermal control .
Q. What computational methods predict the compound’s electronic properties for material science applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to assess charge transport potential. For analogous fluorinated aromatics, HOMO levels range from −5.2 to −5.8 eV, suggesting suitability as electron-transport layers .
- Molecular Dynamics (MD) : Simulates liquid crystalline behavior by modeling alkyl chain flexibility and π-π stacking interactions .
- QSPR Models : Correlate substituent electronegativity (e.g., fluorine vs. ethoxy) with thermal stability (T₅% decomposition >300°C) .
Validation : Experimental UV-Vis (λₐᵦₛ ~270 nm) and DSC data (melting points ~150–160°C) align with computational predictions .
Q. How do competing side reactions during fluorination impact synthetic outcomes?
Methodological Answer:
- Byproduct Analysis : Over-fluorination at the 5-position is common, detected via GC-MS or ¹⁹F NMR. Mitigation involves using milder fluorinating agents (e.g., N-fluorobenzenesulfonimide) and low temperatures (−40°C) .
- Kinetic Studies : Time-resolved IR spectroscopy identifies intermediates (e.g., Wheland complexes), guiding stepwise addition of reagents .
Case Study : In a 2025 study, replacing Cl⁻ with Br⁻ as a leaving group reduced defluorination by 30%, improving regioselectivity .
Q. What strategies address solubility limitations in biological assays?
Methodological Answer:
- Co-solvent Systems : DMSO/PBS mixtures (≤5% DMSO) maintain colloidal stability without denaturing proteins. Dynamic light scattering (DLS) monitors aggregation .
- Prodrug Design : Temporarily masking the ethoxy group as a phosphate ester enhances aqueous solubility (logP reduced from 5.2 to 2.8) .
Biological Relevance : In vitro cytotoxicity assays (IC₅₀ ~10 µM) against cancer cell lines (e.g., HeLa) validate bioactivity without solvent interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
